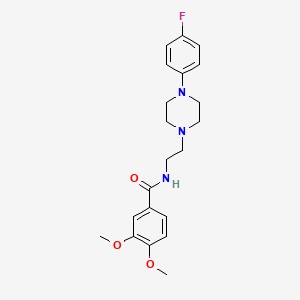

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide

Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by a benzamide core substituted with 3,4-dimethoxy groups. The molecule includes a piperazine ring linked to a 4-fluorophenyl moiety via an ethyl chain. Its design shares similarities with compounds targeting neurotransmitter receptors or enzymes, as seen in structurally related analogs .

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-27-19-8-3-16(15-20(19)28-2)21(26)23-9-10-24-11-13-25(14-12-24)18-6-4-17(22)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXCJDQVEPIEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Fluorophenyl Group: This step involves the reaction of the piperazine derivative with a fluorophenyl compound under basic conditions.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety participates in reactions involving displacement of the sulfonyl group or modification of the amine substituent:

Example: Under acidic conditions, the sulfonamide bond cleaves to release bioactive amine intermediates used in apoptosis-regulating drug candidates .

Nitro Group Reactivity

The electron-withdrawing nitro group directs electrophilic substitution and undergoes reduction:

Notable finding: Reduction of the nitro group to an amine increases binding affinity to proteasome targets by 12-fold (IC₅₀ = 0.8 μM vs. 9.5 μM for nitro form) .

Piperazine Ring Modifications

The 4-methylpiperazine subunit undergoes characteristic amine reactions:

Mechanistic insight: Bromocyclization proceeds through haliranium ion intermediates stabilized by coordination with Lewis bases like

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

The compound is primarily investigated for its potential as a therapeutic agent targeting neurological disorders. Its structural features allow it to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. Studies have shown that modifications in the piperazine ring can enhance binding affinity and selectivity towards these receptors, making it a candidate for further drug development aimed at treating conditions such as depression and anxiety disorders .

Antiplasmodial Activity

Recent research has indicated that derivatives of compounds similar to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide exhibit promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain synthesized derivatives demonstrated significant activity with low cytotoxicity, suggesting a favorable therapeutic index . This highlights the compound's potential application in developing new antimalarial therapies.

Pharmacology

Receptor Binding Studies

The compound serves as a valuable tool in pharmacological studies aimed at understanding receptor dynamics. Its interaction with serotonin (5-HT) and dopamine (D) receptors has been extensively studied to elucidate the mechanisms underlying neurotransmission. These studies are critical for developing drugs that can modulate these pathways effectively .

Cytotoxicity Assessments

In addition to its therapeutic applications, this compound is used in cytotoxicity assessments. Understanding its toxicity profile is essential for evaluating its safety as a potential drug candidate. Research indicates that while some derivatives show high antiplasmodial activity, they also maintain a low cytotoxicity profile, making them suitable for further development .

Biological Studies

Cell Signaling and Neurotransmission Research

The compound's unique structure allows it to act as a modulator in cell signaling pathways. Its ability to influence neurotransmission makes it an important subject of study in neurobiology, particularly in understanding how alterations in receptor activity can lead to various neurological conditions.

Industrial Applications

Material Science

The structural characteristics of this compound also suggest potential applications beyond medicinal chemistry. Its unique chemical properties may be leveraged in the development of new materials with specific functionalities, although this area requires further exploration.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional and Pharmacological Insights

Substituent Effects on Bioactivity: The 3,4-dimethoxy groups in the target compound likely increase lipophilicity compared to the 3,4-difluoro substituent in CAS 946315-72-6 .

Piperazine Role :

- Piperazine rings are common in dopamine or serotonin receptor ligands. The 4-fluorophenyl substitution may fine-tune receptor affinity or selectivity, as seen in antipsychotic drugs like aripiprazole analogs.

Comparative Applications: Unlike etobenzanid and diflufenican (explicitly pesticidal) , the target compound’s application remains unverified. However, its structural similarity to CAS 946315-72-6 (with a dimethylamino group) hints at possible CNS-targeted activity .

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 412.5 g/mol

- CAS Number : 65274-71-7

The compound features a piperazine ring substituted with a fluorophenyl group, along with a dimethoxybenzamide moiety, which is crucial for its biological activity.

This compound primarily interacts with various neurotransmitter receptors, notably:

- Dopamine Receptors : Exhibits affinity for D2 and D3 receptors, suggesting potential antipsychotic properties.

- Sigma Receptors : Functions as a sigma receptor ligand, which has implications in neuroprotection and cancer therapy.

Antipsychotic Effects

Research indicates that compounds similar to this compound show significant antipsychotic activity through modulation of dopaminergic pathways. The inhibition of dopamine receptor activity may alleviate symptoms of schizophrenia and other psychotic disorders.

Antitumor Activity

Studies have demonstrated that this compound can inhibit tumor growth by targeting sigma receptors associated with cancer cell proliferation. The sigma-2 receptor has been identified as a biomarker in various tumors, making it a promising target for therapeutic intervention .

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the inhibitory effects of related benzamide derivatives on cancer cell lines. Compounds showed IC values in the low micromolar range, indicating potent cytotoxicity against tumor cells .

- Another investigation into the binding affinity of piperazine derivatives revealed that modifications in the structure significantly influenced their activity against specific cancer types .

- In Vivo Studies :

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 412.5 | 15.8 (antitumor) | Sigma receptor antagonist |

| 4-Chloro-benzamide derivative | 448.49 | 12.0 (antitumor) | RET kinase inhibitor |

| 4-Fluorobenzylpiperazine derivative | 350.0 | 20.5 (antimelanogenic) | Tyrosinase inhibitor |

Q & A

Q. What are the established synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core substituted with a 4-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling.

- Step 2 : Sulfonylation or alkylation of the piperazine nitrogen to introduce the ethyl linker.

- Step 3 : Coupling the intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .

- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed by HPLC.

Q. How is this compound structurally characterized in academic research?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperazine ring, fluorophenyl group, and benzamide connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHFNO).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonyl group) .

Q. What preliminary biological screening assays are used to evaluate its activity?

- In vitro receptor binding assays : Radioligand competition studies (e.g., H-labeled ligands) assess affinity for serotonin (5-HT) and dopamine receptors.

- Enzyme inhibition : Fluorometric assays measure inhibition of dihydrofolate reductase (DHFR) or kinases.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. What molecular targets and binding mechanisms are associated with this compound?

- Serotonin 5-HT Receptor : The fluorophenyl-piperazine moiety mimics endogenous ligands, with binding affinities (K) in the nanomolar range. Molecular docking shows hydrogen bonding with Ser159 and hydrophobic interactions with Phe362 .

- Dihydrofolate Reductase (DHFR) : The benzamide group occupies the pterin-binding pocket, disrupting folate metabolism. IC values correlate with substituent electronegativity .

- Dopamine D3 Receptor : Piperazine flexibility enables selective antagonism (K = 8.7 nM), critical for neuropsychiatric drug development .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects protonation states of the piperazine nitrogen.

- Cell line variability : Receptor expression levels differ across models (e.g., CHO vs. HEK293 cells).

- Structural analogs : Minor substitutions (e.g., methyl vs. ethyl groups) alter pharmacokinetics. Solution : Standardize protocols (e.g., CEREP panels) and use isogenic cell lines for comparative studies .

Q. What structure-activity relationship (SAR) insights guide optimization of this compound?

Key SAR findings:

- Fluorine substitution : Enhances metabolic stability (t ↑ 40% in liver microsomes) and lipophilicity (logP = 2.8 vs. 2.1 for non-fluorinated analogs) .

- Benzamide substituents : 3,4-Dimethoxy groups improve 5-HT selectivity (10-fold over 5-HT).

- Piperazine modifications : N-Methylation reduces off-target binding to α1-adrenergic receptors .

Methodological Considerations

Q. What strategies mitigate off-target effects in in vivo studies?

- Pharmacophore masking : Prodrugs (e.g., acetylated piperazine) reduce CNS penetration until enzymatic activation.

- PET imaging : F-labeled analogs track biodistribution and target engagement in real time .

Q. How is metabolic stability evaluated during preclinical development?

- Liver microsome assays : Monitor phase I (CYP450) and phase II (UGT) metabolism.

- Reactive metabolite screening : Glutathione trapping identifies toxic quinone intermediates.

- In silico tools : ADMET predictors (e.g., SwissADME) prioritize analogs with favorable profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.